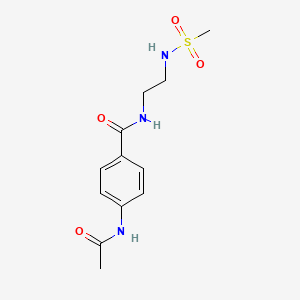![molecular formula C19H18FNO B6574625 2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1091462-41-7](/img/structure/B6574625.png)
2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)cyclopropanecarbonyl chloride” is a solid substance with a molecular weight of 198.62 . Another related compound, “1-(4-Fluorophenyl)cyclopropanecarboxylic acid”, has a molecular weight of 180.18 .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)cyclopropanecarbonyl chloride” is represented by the SMILES string O=C (Cl)C1 (C2=CC=C (F)C=C2)CC1 . For “1-(4-Fluorophenyl)cyclopropanecarboxylic acid”, the SMILES string is OC (C1 (C2=CC=C (C=C2)F)CC1)=O .
Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)cyclopropanecarbonyl chloride” is a solid substance . “1-(4-Fluorophenyl)cyclopropanecarboxylic acid” is also a solid substance .
Applications De Recherche Scientifique
2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in drug discovery, drug delivery, and molecular imaging. In drug discovery, this compound has been used to identify new drug candidates by binding to specific receptors in the body. It has also been used as a drug delivery agent to deliver drugs to targeted areas in the body. In molecular imaging, it has been used as a contrast agent to enhance the visibility of tissues and organs in medical imaging.
Mécanisme D'action
2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline binds to specific receptors in the body, such as G-protein coupled receptors (GPCRs). GPCRs are proteins that are found on the surface of cells and are involved in cell signaling. When this compound binds to GPCRs, it activates the receptor and triggers a cascade of events that can lead to changes in the cell’s behavior.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on the body. Studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also non-toxic and has low toxicity in humans. However, there are some limitations to its use in laboratory experiments. Its synthesis process is complex and time-consuming, and it has limited solubility in water.
Orientations Futures
There are several potential future directions for the use of 2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline in scientific research. It could be used in the development of new drugs and drug delivery systems. It could also be used in the development of new imaging techniques for medical imaging. Additionally, it could be used in the study of biochemical and physiological processes in the body, such as the effects of neurotransmitters on the brain. Finally, it could be used to study the effects of drugs on the body and their potential therapeutic applications.
Méthodes De Synthèse
2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized through a two-step process involving the condensation of 4-fluorophenyl isocyanide and cyclopropanecarboxylic acid, followed by a Fischer indole synthesis. The first step involves the condensation of 4-fluorophenyl isocyanide and cyclopropanecarboxylic acid in the presence of a base to form 2-fluorophenylcyclopropanecarboxylic acid. The second step involves the Fischer indole synthesis of the acid with phenylhydrazine to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-17-7-5-16(6-8-17)19(10-11-19)18(22)21-12-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWWMOMIGUTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6574551.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)
![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)
![3-ethoxy-1-ethyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6574565.png)
![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B6574576.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B6574596.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
